N-[2-(thiophen-2-yl)ethyl]prop-2-enamide
Description
N-[2-(thiophen-2-yl)ethyl]prop-2-enamide is an acrylamide derivative featuring a thiophene moiety linked via an ethyl group to a propenamide backbone. Structurally, it belongs to the N-(2-arylethyl)prop-2-enamide family, where the aryl group is substituted with a sulfur-containing heterocycle (thiophene). This compound is of interest due to the electron-rich nature of the thiophene ring, which may influence reactivity, molecular interactions, and biological activity.
Properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-2-9(11)10-6-5-8-4-3-7-12-8/h2-4,7H,1,5-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNDJSZYBHJMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)ethyl]prop-2-enamide typically involves the following steps:
Thiophene Functionalization: The thiophene ring is functionalized to introduce an ethyl group. This can be achieved through a Friedel-Crafts alkylation reaction using ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The ethylated thiophene is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide group. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The prop-2-enamide group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl chain can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: N-[2-(thiophen-2-yl)ethyl]prop-2-enamine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-[2-(thiophen-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)ethyl]prop-2-enamide depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Material Science: In conductive polymers, the thiophene ring can participate in π-π stacking interactions, enhancing the material’s conductivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-[2-(thiophen-2-yl)ethyl]prop-2-enamide, highlighting differences in substituents, molecular properties, and biological activities:
Key Observations:
Substituent Effects on Bioactivity: Electron-donating groups (e.g., methoxy, hydroxyl) enhance anti-inflammatory activity. For example, compound 4 from Lycium barbarum (IC50: 17.00 µM) and Moupinamide (IC50 < 17.21 µM) exhibit potent NO inhibition, attributed to their polyphenolic substituents . Halogenated analogs (e.g., 4-bromo or 4-fluoro) are primarily used in MIP synthesis due to their strong electron-withdrawing effects, improving template-monomer interactions .
Thiophene vs.
Synthetic Accessibility :
- This compound can likely be synthesized via N-acylation of 2-(thiophen-2-yl)ethylamine with acryloyl chloride, a method validated for phenyl analogs in MIP synthesis .
Q & A
What are the optimal synthetic routes for N-[2-(thiophen-2-yl)ethyl]prop-2-enamide, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis typically involves multi-step reactions, including condensation of thiophen-2-ylethylamine with acryloyl derivatives. Key steps include temperature control (e.g., 0–5°C for acryloyl chloride addition) and solvent selection (ethanol or methanol for solubility optimization). Catalysts like palladium or copper may enhance coupling efficiency in intermediate steps . Yield and purity depend on reaction time, stoichiometric ratios, and post-synthetic purification via column chromatography or recrystallization.
Advanced Consideration
For high-throughput applications, microwave-assisted synthesis or flow chemistry could reduce reaction times. Solvent polarity impacts regioselectivity: aprotic solvents (e.g., DMF) may reduce side reactions compared to protic solvents. Monitor intermediates using HPLC to detect impurities early .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) for structural confirmation?
Basic Research Focus
Standard characterization includes -NMR (to confirm vinyl proton coupling constants, ) and IR (amide C=O stretch at ~1650–1680 cm). Discrepancies in peak splitting may arise from conformational flexibility or residual solvents. Use deuterated solvents (e.g., DMSO-) and temperature-controlled NMR to stabilize rotamers .
Advanced Consideration
For ambiguous signals, 2D NMR techniques (COSY, HSQC) clarify spin-spin coupling and heteronuclear correlations. X-ray crystallography (if crystalline) provides definitive proof of stereochemistry and molecular packing. Compare experimental data with computational simulations (DFT-based IR/NMR predictions) to validate assignments .
What strategies are effective for enhancing the compound’s stability in biological assays?
Basic Research Focus
Stability under physiological conditions is critical. Test solubility in PBS or cell culture media; DMSO stock solutions should be stored at −20°C to prevent hydrolysis. LC-MS monitoring over 24–48 hours identifies degradation products (e.g., hydrolyzed acrylamide) .
Advanced Consideration
Modify the prop-2-enamide backbone via fluorination or methyl substitution to sterically hinder nucleophilic attack. Encapsulation in liposomes or cyclodextrins improves bioavailability and reduces enzymatic degradation .
How does the thiophene moiety influence the compound’s electronic properties and reactivity?
Basic Research Focus
The thiophene ring contributes π-electron density, enhancing electrophilic reactivity at the α,β-unsaturated amide. Cyclic voltammetry reveals oxidation potentials linked to thiophene’s electron-donating effects. Substituent effects (e.g., methyl vs. chloro groups on thiophene) alter HOMO-LUMO gaps, impacting charge-transfer interactions .
Advanced Consideration
DFT calculations quantify orbital distributions and predict regioselectivity in electrophilic substitutions (e.g., bromination at the 5-position of thiophene). Spectroelectrochemical studies correlate redox behavior with biological activity (e.g., ROS generation in cancer cells) .
What methodologies are recommended for analyzing biological activity against enzyme targets?
Basic Research Focus
Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase inhibition). IC values are determined via dose-response curves (0.1–100 µM). Include positive controls (e.g., staurosporine for kinases) and validate binding via surface plasmon resonance (SPR) .
Advanced Consideration
Use cryo-EM or molecular docking (AutoDock Vina) to map binding modes. Mutagenesis studies identify critical residues in the enzyme active site. For in vivo models, pharmacokinetic studies (C, t) in rodents guide dosing regimens .
How can researchers address low reproducibility in biological assays involving this compound?
Basic Research Focus
Ensure batch-to-batch consistency via rigorous purity checks (HPLC ≥95%). Control storage conditions (desiccated, inert atmosphere) to prevent oxidation. Pre-treat cells with P-glycoprotein inhibitors (e.g., verapamil) to mitigate efflux-pump-driven variability .
Advanced Consideration
Develop a stability-indicating UPLC method to quantify degradation products. Use isotopic labeling (-acrylamide) to track metabolic pathways and confirm target engagement .
What are the key challenges in crystallizing this compound, and how can they be overcome?
Advanced Research Focus
Crystallization is hindered by conformational flexibility. Use slow vapor diffusion with mixed solvents (e.g., hexane/ethyl acetate) to induce nucleation. Co-crystallization with chaperone molecules (e.g., thiourea derivatives) stabilizes specific conformers. SHELXT or Olex2 software assists in solving twinned or low-resolution structures .
How do structural analogs of this compound compare in terms of pharmacological activity?
Advanced Research Focus
A comparative study of analogs (e.g., furan vs. thiophene derivatives) reveals that thiophene enhances metabolic stability but reduces solubility. SAR tables show that N-alkylation (e.g., ethyl vs. cyclopropyl) modulates logP values and membrane permeability. Use QSAR models to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
